molecular formula C8H9NO4 B092560 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid CAS No. 138-62-5

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

Cat. No. B092560
CAS RN: 138-62-5
M. Wt: 183.16 g/mol
InChI Key: ZBWTWPZGSGMRTG-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a compound that can be associated with various chemical reactions and has potential relevance in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of aminophenyl groups and carboxylic acids. For instance, the synthesis of amides from amines and carboxylic acids is described, which are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes . Additionally, the synthesis of a key component of HIV protease inhibitors involves a highly diastereoselective cyanohydrin formation, which could be relevant to the synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography . These techniques could be applied to determine the structure of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, ensuring the correct configuration and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which have been synthesized and characterized . The unusual coupling of acetylenic esters and α-amino acids reported in another study suggests a potential pathway for the synthesis of pyrrole derivatives, which could be relevant for the synthesis of complex structures related to 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The stability of amides under basic conditions, the ability to form hydrogen bonds, and the reactivity with various reagents are all properties that could be relevant to the compound of interest . The spectroscopic data from related compounds can provide insights into the electronic behavior and the potential reactivity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Scientific Research Applications

Environmental Degradation and Toxicology

In the context of environmental science, studies have examined the degradation of compounds structurally related to DOPAC, such as acetaminophen, by advanced oxidation processes (AOPs). This research provides insights into the degradation pathways, by-products, and biotoxicity of organic pollutants. Although DOPAC is not specifically mentioned, understanding the degradation of similar aromatic compounds can offer indirect applications for DOPAC in environmental remediation and toxicity assessment (Qutob et al., 2022).

Biomedical Research

DOPAC's relevance extends to biomedical applications, particularly in understanding its role within the dopaminergic system. While the specific studies provided do not directly address DOPAC, research into related amino acids and their derivatives sheds light on biochemical pathways and potential therapeutic applications. For example, the study of N-acetylcysteine (NAC) in psychiatric disorders highlights the importance of amino acid derivatives in modulating neurochemistry and inflammation, offering a parallel to investigating DOPAC's roles and applications in similar contexts (Dean, Giorlando, & Berk, 2011).

Biochemical and Pharmacological Effects

Research on chlorogenic acid (CGA) emphasizes the biochemical and pharmacological effects of naturally occurring compounds, including antioxidant, anti-inflammatory, and neuroprotective activities. By analogy, studying DOPAC could reveal similar beneficial effects, given its structural similarity to other bioactive phenolic compounds (Naveed et al., 2018).

Advanced Materials and Biotechnology

The development of polymers based on amino acids for biomedical applications showcases the versatility of amino acids in creating biocompatible and biodegradable materials. This research area could be expanded to include DOPAC as a building block for designing novel polymers with specific functionalities for drug delivery or tissue engineering (Thompson & Scholz, 2021).

Safety And Hazards

When handling “2-Amino-2-(3,4-dihydroxyphenyl)acetic acid”, it’s advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-amino-2-(3,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWTWPZGSGMRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937079
Record name Amino(3,4-dihydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

CAS RN

138-62-5, 16534-84-2
Record name α-Amino-3,4-dihydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(3,4-dihydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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